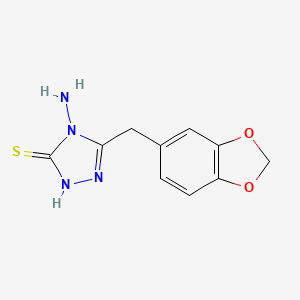

4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 924861-98-3) is a triazole derivative with the molecular formula C₁₀H₁₀N₄O₂S and a molecular weight of 250.277 Da . Its structure features a 1,3-benzodioxole (methylenedioxyphenyl) substituent, which confers unique electronic and steric properties. Key physicochemical parameters include:

- XlogP: 0.6 (moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 104 Ų (high polarity due to multiple hydrogen-bond acceptors)

Its synthesis typically involves cyclization reactions of hydrazide intermediates, followed by functionalization with aldehydes or alkyl halides .

Properties

IUPAC Name |

4-amino-3-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-14-9(12-13-10(14)17)4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5,11H2,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCZFMYWYDZMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)N3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001140398 | |

| Record name | 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-98-3 | |

| Record name | 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Overview

4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential in various scientific fields. Its unique structure combines a triazole ring with a benzodioxole moiety, which enhances its chemical reactivity and biological activity. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and documented case studies.

Medicinal Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized derivatives of this compound that showed considerable inhibition against various microbial strains. For instance:

- Study Reference : Derivatives synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 10 µg/mL for the most active derivative.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies indicated that the compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes linked to disease pathways. For example:

- TGF-β1 Receptor Inhibition : A derivative was synthesized that specifically inhibited the TGF-β1 receptor, which is implicated in fibrotic diseases and cancer progression.

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties. Research indicates that it can effectively inhibit fungal pathogens affecting crops.

| Fungus | Inhibition (%) at 100 µg/mL |

|---|---|

| Fusarium oxysporum | 85% |

| Botrytis cinerea | 78% |

These findings suggest that derivatives of this compound could be developed into new fungicides with lower environmental impact compared to traditional agents.

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials with specific properties.

| Material Type | Potential Application |

|---|---|

| Conductive Polymers | Electronics |

| Biodegradable Plastics | Sustainable Packaging |

Mechanism of Action

The mechanism of action of 4-amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impact

Table 3: Bioactivity and Physicochemical Comparison

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity, improving reactivity in Schiff base formation (e.g., ). Chlorine substituents also boost antimicrobial potency via increased membrane penetration .

- Heterocyclic Substituents (e.g., quinoline, thiophene): Facilitate π-π stacking and metal coordination, relevant for antioxidant and catalytic applications .

- Lipophilicity (XlogP) : Compounds with higher XlogP (e.g., dichlorophenyl derivative: 2.5) show better antimicrobial activity but reduced solubility .

Biological Activity

4-Amino-5-(1,3-benzodioxol-5-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, characterized by its triazole ring and benzodioxole moiety, exhibits potential antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for the development of new therapeutic agents.

- Molecular Formula : C10H10N4O2S

- Molar Mass : 250.277 g/mol

- IUPAC Name : 4-amino-3-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-5-thione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The mechanism may involve:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for microbial growth and survival.

- Disruption of Biomolecule Synthesis : It can interfere with the synthesis of nucleic acids and proteins in pathogens, leading to their death or reduced viability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 µg/mL | 62.5 - 125 µg/mL |

| Escherichia coli | 31.25 - 62.5 µg/mL | 62.5 - 125 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL | 62.5 µg/mL |

| Candida albicans | 31.25 - 62.5 µg/mL | 62.5 - 125 µg/mL |

These results indicate that the compound's antimicrobial efficacy is comparable to or exceeds that of standard antimicrobial agents.

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound on various cancer cell lines. In vitro assays have shown that it can induce cytotoxicity against tumor cells while exhibiting low toxicity towards normal cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | >100 |

| PC3 (Prostate Cancer) | >100 |

The high IC50 values suggest that while the compound has some cytotoxic effects on cancer cells, it remains relatively safe for normal cells.

Case Studies

- Antimicrobial Efficacy : A study synthesized various S-substituted derivatives of triazole-thiols and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfur atom did not significantly alter the antimicrobial effectiveness of the derivatives, suggesting a robust mechanism of action inherent to the triazole structure .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of several triazole derivatives on MDA-MB-231 and PC3 cell lines. The study found that these compounds exhibited low cytotoxicity at concentrations above 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. How are toxicity profiles evaluated during preclinical development?

- Answer :

- In Vitro : HepG2 cell viability assays (IC₅₀ > 100 µM indicates low cytotoxicity) .

- In Vivo : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg suggests safety for further testing) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show none?

- Answer : Variations arise from:

- Cell Line Specificity : Activity against MCF-7 (breast cancer) but not HepG2 (liver cancer) due to differential expression of target proteins .

- Pro-drug Activation : Certain derivatives require metabolic activation (e.g., liver cytochrome P450 enzymes) .

Tables for Key Findings

Q. Table 2: Computational Parameters for Docking Studies

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| CYP51 (Antifungal) | 3JUS | –9.8 |

| COX-2 (Anti-inflammatory) | 5KIR | –8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.